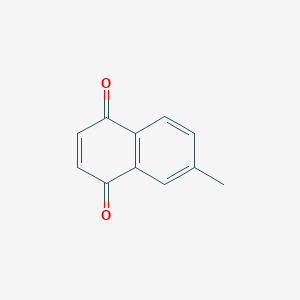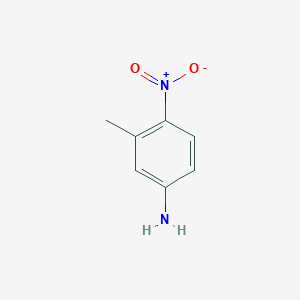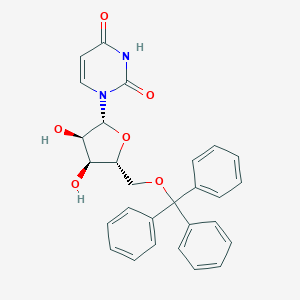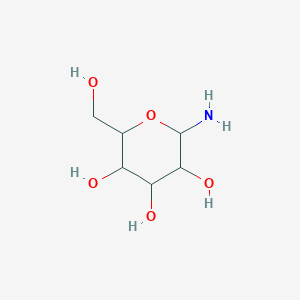![molecular formula C32H39NO20 B015514 [(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate CAS No. 195715-98-1](/img/structure/B15514.png)
[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Researching the chemical compound involves a multi-faceted approach encompassing synthesis, structural analysis, and the exploration of physical and chemical properties. Although direct studies on this compound are not found, analogs and similar compounds' study methodologies can provide insight.
Synthesis Analysis
The synthesis of complex organic molecules typically involves multi-step organic reactions, starting from simpler precursors. For instance, the efficient synthesis of ethyl-2-(4-aminophenoxy) acetate demonstrates the importance of selecting appropriate starting materials and reaction conditions for constructing molecules with desired functionalities M. Altowyan et al., 2022.
Molecular Structure Analysis
The determination of a compound's molecular structure often utilizes techniques such as X-ray crystallography and NMR spectroscopy. For example, the study on acetic acid-3,5-diacetoxy-2-acetoxymethyl-6-(4-quinoxalin-2-yl-phenoxy)-tetrahydro-pyran-4-yl-ester highlights the use of X-ray diffraction to elucidate complex molecular architectures Wei et al., 2006.
Chemical Reactions and Properties
Understanding the reactivity and interaction of a compound with various reagents is crucial for its application in synthesis and material science. Studies such as the one on rhodium(II) acetate-catalyzed reactions provide insights into how specific catalysts can influence the outcome of synthetic pathways E. Taylor et al., 1983.
Applications De Recherche Scientifique
Solubility Studies
Crystal Structure Analysis
The crystal structure analysis, such as that performed by Mönch et al. (2013) on a tetra-O-acetyl-β-d-glucopyranoside compound, provides foundational knowledge on molecular conformation and potential interactions. Such studies are essential for the design and synthesis of complex molecules, offering insights into molecular stability and reactivity (Mönch, Emmerling, Kraus, Becker, & Nehls, 2013).
Synthetic Methods and Novel Molecules
Research on synthetic methods and the creation of novel molecules, such as the synthesis of sugar imine molecules by Mohammed, Kadhum, Mohammed, and Al Rekabi (2020), highlights the potential for complex organic syntheses. These methods can be critical for developing pharmaceuticals, biomolecules, and materials science applications. Understanding the synthetic pathways and reactivity of similar complex structures can lead to the development of new compounds with significant applications (Mohammed, Kadhum, Mohammed, & Al Rekabi, 2020).
Propriétés
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO20/c1-14(34)43-12-23-25(45-16(3)36)27(47-18(5)38)29(48-19(6)39)32(52-23)53-28-26(46-17(4)37)24(13-44-15(2)35)51-31(30(28)49-20(7)40)50-22-10-8-21(9-11-22)33(41)42/h8-11,23-32H,12-13H2,1-7H3/t23-,24-,25-,26-,27+,28+,29-,30-,31-,32+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUPORSBEXGRKK-MMXCIQNPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2OC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60440943 |
Source


|
| Record name | 4-Nitrophenyl 3-O-(2,3,4,6-Tetra-O-acetyl-|A-D-glucopyranosyl)-|A-D-glucopyranoside 2,4,6-Triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
757.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate | |
CAS RN |
195715-98-1 |
Source


|
| Record name | 4-Nitrophenyl 3-O-(2,3,4,6-Tetra-O-acetyl-|A-D-glucopyranosyl)-|A-D-glucopyranoside 2,4,6-Triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[(Tert-butyldimethylsilyl)oxy]-1-propanal](/img/structure/B15443.png)

![(+)-Methyl (3S)-5-{[tert-Butyldimethylsilyl)oxy]}-3-hydroxy-2,2-dimethylpentanoate](/img/structure/B15452.png)




